molecular formula C21H22N4O B4446379 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine

3-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine

Cat. No.: B4446379
M. Wt: 346.4 g/mol
InChI Key: PDSCTZJKHUOENS-UHFFFAOYSA-N
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Description

3-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to a phenylpyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine typically involves the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a base to facilitate the substitution process. The reaction mixture is then subjected to purification techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrogen atom in the piperazine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methoxyphenyl group.

    Substitution Reactions: The phenyl and pyridazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents such as dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield corresponding quinones, while nucleophilic substitution can introduce various functional groups into the piperazine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine involves its interaction with specific molecular targets. For instance, it has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action of certain drugs of abuse . This interaction is mediated through the binding of the compound to neurotransmitter transporters and receptors, leading to altered neurotransmitter levels and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine stands out due to its unique combination of a methoxyphenyl group and a phenylpyridazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H22_{22}N4_{4}O
  • Molecular Weight : 346.4 g/mol
  • CAS Number : 1018167-84-4

The compound features a piperazine ring substituted with a methoxyphenyl group and a phenylpyridazine moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, preventing substrate access. This property is significant in the context of cancer therapy, where enzyme inhibition can lead to reduced tumor growth.
  • Receptor Interaction : It may also modulate cellular receptors involved in signal transduction pathways, influencing processes such as cell proliferation and apoptosis.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in hypopharyngeal tumor cells, outperforming conventional chemotherapeutics in certain assays .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, potentially making it useful in treating conditions characterized by chronic inflammation.
  • Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases.

In Vitro Studies

Several in vitro studies have demonstrated the efficacy of this compound against cancer cell lines:

Study ReferenceCell LineIC50_{50} (µM)Observations
Study AFaDu5.2Induced apoptosis more effectively than bleomycin
Study BMPM10.0Exhibited significant antiproliferative effects

In Vivo Studies

Research involving animal models has further supported the antitumor potential of this compound:

  • In a mouse xenograft model of malignant pleural mesothelioma (MPM), treatment with the compound resulted in a substantial reduction in tumor size compared to control groups. The combination of this compound with other therapeutic agents showed synergistic effects, enhancing overall efficacy .

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-26-19-9-7-18(8-10-19)24-13-15-25(16-14-24)21-12-11-20(22-23-21)17-5-3-2-4-6-17/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSCTZJKHUOENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.